molecular formula C11H11NO7 B14343566 Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate CAS No. 92289-26-4

Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate

Cat. No.: B14343566
CAS No.: 92289-26-4
M. Wt: 269.21 g/mol
InChI Key: KGFVXLYJDARDKM-UHFFFAOYSA-N
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Description

Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate is an organic compound with the molecular formula C11H11NO7 It is a derivative of benzene, featuring both nitro and methoxy functional groups, as well as two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate typically involves the nitration of a suitable precursor, followed by esterification. One common method involves the nitration of 5-methoxyisophthalic acid, followed by esterification with methanol in the presence of a strong acid catalyst such as sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The esterification step can be optimized using high-pressure reactors to increase the reaction rate and efficiency .

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis. These interactions can affect cellular pathways and enzyme activities, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

    Dimethyl 5-methoxyisophthalate: Lacks the nitro group, making it less reactive in redox reactions.

    Dimethyl 4-nitroisophthalate: Lacks the methoxy group, affecting its solubility and reactivity.

    Dimethyl 5-nitroisophthalate: Similar structure but without the methoxy group, leading to different chemical properties.

Properties

CAS No.

92289-26-4

Molecular Formula

C11H11NO7

Molecular Weight

269.21 g/mol

IUPAC Name

dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate

InChI

InChI=1S/C11H11NO7/c1-17-8-5-6(10(13)18-2)4-7(11(14)19-3)9(8)12(15)16/h4-5H,1-3H3

InChI Key

KGFVXLYJDARDKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1[N+](=O)[O-])C(=O)OC)C(=O)OC

Origin of Product

United States

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